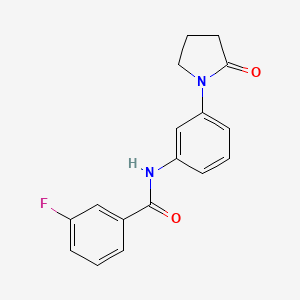
3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a fluorinated derivative of sigma-1 receptor modulator E1R . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one . This is an intermediate in the synthesis of the fluorinated E1R structural derivative .Molecular Structure Analysis
The molecular structure of similar compounds shows that the two benzene rings are inclined to one another . This inclination varies depending on the specific compound . In the crystals of all three compounds, N-H⋯O hydrogen bonds link the molecules to form chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . Ozonation results in the transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative leads to the reduction of the double bond in combination with elimination of the hydroxy group .Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
Fluorinated pyrrole derivatives, such as 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide , have been identified as potent anti-inflammatory agents . Their structure allows them to interfere with the body’s inflammatory pathways, potentially reducing inflammation in conditions like arthritis and other chronic inflammatory diseases.
GnRH Receptor Antagonists
These compounds have shown promise as stable GnRH (Gonadotropin-Releasing Hormone) receptor antagonists . This application is particularly relevant in the treatment of hormone-dependent conditions, such as certain types of cancers that respond to hormonal therapy.
HCV NS5B Polymerase Inhibitors
The compound’s derivatives are being explored as inhibitors of the HCV NS5B polymerase . This enzyme is crucial for the replication of the Hepatitis C virus, and its inhibition could lead to effective treatments for the disease.
Angiotensin II Receptor Antagonists
As Angiotensin II receptor antagonists, these molecules could be used in the therapy for treating hypertension . By blocking the action of Angiotensin II, a substance that narrows blood vessels, they help to lower blood pressure and reduce the strain on the heart.
Antibacterial and Antioxidant Activities
Benzamide compounds, including our compound of interest, have been synthesized and shown to exhibit significant antibacterial and antioxidant activities . These properties make them valuable in the development of new drugs that can combat bacterial infections and oxidative stress-related diseases.
Drug Discovery and Material Science
The versatility of 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide extends to drug discovery and material science applications. Its chemical structure allows it to be used in the synthesis of various compounds with potential therapeutic effects or in the creation of new materials with unique properties.
Direcciones Futuras
The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . This suggests that the study and development of fluorinated compounds like “3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” could be a promising direction for future research.
Mecanismo De Acción
Target of Action
It’s structurally related to the sigma-1 receptor modulator e1r , suggesting potential interaction with the sigma-1 receptor, a central nervous system protein .
Mode of Action
If it indeed interacts with the sigma-1 receptor like its structural relative E1R , it may regulate inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the endoplasmic reticulum to the mitochondria .
Biochemical Pathways
If it acts on the sigma-1 receptor, it could potentially influence various cellular processes, including calcium signaling .
Pharmacokinetics
The introduction of fluorine atoms in structurally related compounds has been associated with positive modulation of lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
If it acts on the sigma-1 receptor, it could potentially influence calcium signaling and other cellular processes .
Propiedades
IUPAC Name |
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-1-4-12(10-13)17(22)19-14-6-2-7-15(11-14)20-9-3-8-16(20)21/h1-2,4-7,10-11H,3,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZPZXETIMWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)


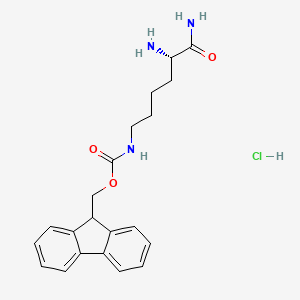
![Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2902134.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
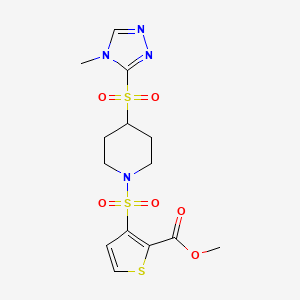
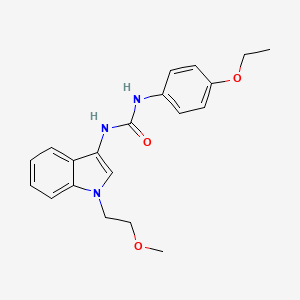
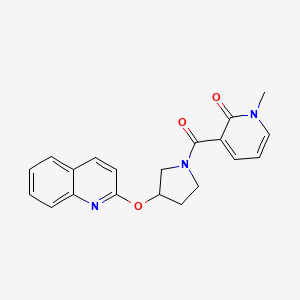
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)
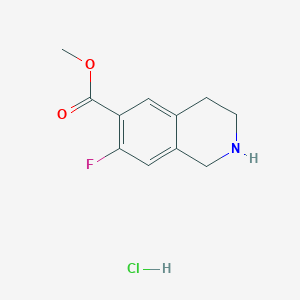
![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)
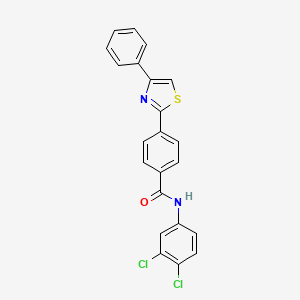
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)